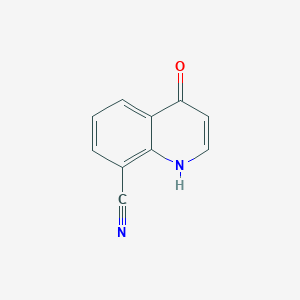

4-Hydroxy-8-cyanoquinoline

Description

Overview of Quinoline (B57606) Heterocycles in Drug Discovery and Development

Quinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. orientjchem.orgrsc.org Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties. orientjchem.orgresearchgate.net This versatility has solidified the quinoline scaffold as a significant pharmacophore in medicinal chemistry. rsc.orgnih.gov

The ability to introduce a wide variety of substituents at different positions on the quinoline ring allows for the fine-tuning of its biological and physicochemical properties. rsc.org This structural flexibility is a key reason why numerous quinoline-based drugs have been successfully developed and have reached the market. researchgate.net Researchers continue to explore new synthetic methodologies to create diverse quinoline libraries, aiming to discover novel bioactive molecules with improved efficacy and reduced side effects. thesciencein.orgmdpi.com The ongoing investigation into quinoline derivatives underscores their immense potential in addressing a multitude of diseases. orientjchem.orgresearchgate.net

Significance of 8-Hydroxyquinoline (B1678124) and its Derivatives in Medicinal Chemistry

Within the vast family of quinoline compounds, 8-hydroxyquinoline and its derivatives hold a position of particular prominence. nih.govmdpi.com This is largely attributed to their potent biological activities and their ability to chelate metal ions. nih.govscispace.com The interest in 8-hydroxyquinoline has grown exponentially over the last two decades, with its structure being recognized as a privileged scaffold for the design of new drug candidates. researchgate.netnih.gov

Derivatives of 8-hydroxyquinoline have been investigated for a wide spectrum of therapeutic applications, including as anticancer, antimicrobial, antifungal, antiviral, and neuroprotective agents. nih.govmdpi.comscispace.com Their metal-chelating properties are often integral to their mechanism of action, influencing processes such as the inhibition of metalloenzymes and the disruption of metal homeostasis in pathological conditions. nih.govscispace.com The synthetic versatility of the 8-hydroxyquinoline core allows for extensive structural modifications, enabling the development of multifunctional molecules with tailored biological activities. researchgate.netnih.gov

Contextualizing 4-Hydroxy-8-cyanoquinoline within Quinoline Research

This compound is a specific derivative that incorporates key structural features from both the broader quinoline and the 8-hydroxyquinoline families. The presence of a hydroxyl group at the 4-position and a cyano group at the 8-position creates a unique electronic and structural profile. The hydroxyl group can participate in hydrogen bonding and may influence the compound's solubility and interaction with biological targets. The cyano group, an electron-withdrawing substituent, can significantly alter the electronic distribution of the quinoline ring system, potentially impacting its reactivity and biological activity. google.com

The synthesis of cyano-substituted quinolines is an area of active research, with various methods being developed to introduce this functional group onto the quinoline scaffold. acgpubs.orgresearchgate.netresearchgate.net The presence of the cyano group in other quinoline derivatives has been associated with a range of biological activities, including kinase inhibition. acs.orgnih.gov Therefore, this compound represents an intriguing molecule for investigation, combining the established biological relevance of the quinoline and 8-hydroxyquinoline frameworks with the unique properties conferred by the cyano and 4-hydroxyl substitutions.

Research Gaps and Future Directions for this compound

Despite the promising structural features of this compound, a comprehensive understanding of its biological potential remains largely unexplored. While general synthetic routes to cyano- and hydroxy-substituted quinolines exist, specific and optimized methods for the synthesis of this compound may need further development. acgpubs.orgresearchgate.net

A significant research gap exists in the systematic evaluation of its biological activities. Future research should focus on a broad screening of this compound against various biological targets, including cancer cell lines, microbial strains, and key enzymes implicated in disease. ontosight.aiontosight.ai Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, would be crucial to identify the key structural determinants for any observed biological activity. mdpi.com Investigating its metal-chelating properties, a hallmark of the 8-hydroxyquinoline family, could also unveil novel mechanisms of action. researchgate.net The exploration of these research avenues will be instrumental in determining the potential of this compound as a lead compound in drug discovery. numberanalytics.com

Data on Quinoline Derivatives

The following table provides an overview of various quinoline derivatives and their reported biological activities, offering a comparative context for the potential of this compound.

| Compound | Substituents | Reported Biological Activities | References |

| Mefloquine | 2,8-bis(trifluoromethyl)-4-quinolinyl | Antimalarial | researchgate.net |

| Brequinar | 2-carboxy-4-fluoro-3-quinolyl | Anticancer | researchgate.net |

| Pitavastatin | 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl] | Cholesterol-lowering | researchgate.net |

| Ciprofloxacin | 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl) | Antibacterial | researchgate.net |

| Lenvatinib | 4-[3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy]-7-methoxy-6-quinolinecarboxamide | Anticancer | researchgate.net |

| Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | Neuroprotective, Antifungal, Antibacterial | scispace.com |

| Nitroxoline | 5-nitro-8-hydroxyquinoline | Antibacterial | nih.gov |

| Bosutinib | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | Anticancer (Tyrosine kinase inhibitor) | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-2-1-3-8-9(13)4-5-12-10(7)8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFERFNFGHIWLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)C=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564078 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127285-55-6, 848128-91-6 | |

| Record name | 1,4-Dihydro-4-oxo-8-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127285-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxy 8 Cyanoquinoline and Analogues

Classical and Modern Synthetic Routes to Quinoline (B57606) Derivatives

A variety of established synthetic procedures are available for constructing the quinoline nucleus, many of which utilize aniline (B41778) or substituted anilines as key starting materials. jptcp.com These classical methods, while foundational, often require harsh conditions such as high temperatures and strong acids. tandfonline.comtandfonline.com Modern adaptations and new reactions have sought to improve efficiency, yield, and environmental compatibility. tandfonline.com

| Reaction Name | Key Reactants | General Product | Typical Conditions |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminobenzaldehyde (B1207257)/ketone + Carbonyl compound with α-methylene group | Substituted quinoline | Acid or base catalysis google.com |

| Pfitzinger Synthesis | Isatin (B1672199) + Carbonyl compound | Quinoline-4-carboxylic acid wikipedia.org | Basic conditions wikipedia.org |

| Skraup Synthesis | Aniline + Glycerol (B35011) + Oxidizing agent | Quinoline (unsubstituted) | Strong acid (e.g., H₂SO₄), heat jptcp.com |

| Conrad-Limpach-Knorr Synthesis | Aniline + β-ketoester | 4-Hydroxyquinoline (B1666331) or 2-Hydroxyquinoline | Thermal condensation, acid catalysis jptcp.comwikipedia.org |

| Povarov Reaction | Aromatic imine + Alkene (electron-rich) | Substituted quinoline | Lewis acid catalysis rsc.org |

The Friedländer synthesis is a widely utilized and straightforward method for producing quinoline derivatives. nih.gov The reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net The process can be catalyzed by acids or bases and typically proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and dehydration to yield the final quinoline product. google.comnih.gov Modern adaptations have introduced various catalysts, including iodine and Lewis acids, to improve reaction efficiency and sustainability. google.com

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids. wikipedia.org It involves the reaction of isatin or its derivatives with a carbonyl compound in the presence of a base. tandfonline.comwikipedia.org The reaction mechanism begins with the basic hydrolysis of the isatin amide bond to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with an aldehyde or ketone to form an imine, which subsequently cyclizes and dehydrates to produce the substituted quinoline-4-carboxylic acid. wikipedia.org This method is a variation of the Friedländer synthesis. google.com

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines, first reported in 1880. thieme-connect.de In its classic form, the reaction involves heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. uminho.pt The glycerol is dehydrated in situ to form acrolein, which then undergoes a Michael addition with the aniline. tandfonline.com Subsequent acid-catalyzed cyclization and oxidation of the dihydroquinoline intermediate yield the quinoline ring. tandfonline.comthieme-connect.de A significant variation is the Doebner-von Miller reaction, which uses pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein from glycerol, allowing for greater flexibility in the substitution pattern of the final product. researchgate.net

The Conrad-Limpach-Knorr synthesis is a key method for producing hydroxyquinolines. jptcp.com The reaction condenses an aniline with a β-ketoester. wikipedia.org Depending on the reaction conditions, the synthesis can be directed to yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr variation). wikipedia.org The formation of 4-hydroxyquinolines typically occurs at lower temperatures via a Schiff base intermediate, which then undergoes a thermal cyclization at high temperatures (around 250 °C), often in a high-boiling inert solvent like mineral oil to improve yields. wikipedia.org The product exists in a tautomeric equilibrium, though the 4-quinolone (keto) form is generally believed to predominate over the 4-hydroxy (enol) form. wikipedia.org

The Povarov reaction is a formal [4+2] cycloaddition reaction used to synthesize substituted quinolines. rsc.org It involves the reaction of an aromatic imine (typically formed from an aniline and a benzaldehyde) with an electron-rich alkene, such as an enol ether. rsc.org The reaction is generally catalyzed by a Lewis acid, which activates the imine for electrophilic attack by the alkene. rsc.org Subsequent cyclization and aromatization steps lead to the formation of the quinoline ring structure. rsc.org Recent advancements have expanded the scope of this reaction, for instance, by using molecular iodine as a catalyst in a variant that involves methyl ketones, arylamines, and styrenes. rsc.org

Specific Synthesis of 4-Hydroxy-8-cyanoquinoline

The synthesis of this compound, also known as 8-cyano-4-quinolone, can be achieved through established cyclocondensation methods, particularly those designed for the formation of 4-hydroxyquinolines. The most direct approach utilizes 2-aminobenzonitrile (B23959) as the starting aniline derivative.

A specific method involves a cyclocondensation reaction analogous to the Gould-Jacobs reaction. wikipedia.orgdrugfuture.com In a documented procedure, 2-aminobenzonitrile is reacted with diethyl malonate in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄). thieme-connect.de The reaction is typically conducted in a dry solvent such as toluene (B28343) and heated under reflux for several hours. thieme-connect.de

The proposed reaction proceeds via the following steps:

Condensation: The amino group of 2-aminobenzonitrile attacks one of the ester carbonyls of diethyl malonate.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the benzene (B151609) ring attacks the second ester group, a step facilitated by the Lewis acid and heat.

Aromatization: Elimination of ethanol (B145695) leads to the formation of the stable, fused heterocyclic ring system.

This reaction directly constructs the 4-hydroxyquinoline-3-carboxylate ester skeleton. Subsequent hydrolysis of the ester group followed by decarboxylation would yield the target this compound. wikipedia.orgmdpi.com The Gould-Jacobs reaction is a well-established thermal cyclization method for accessing the quinolin-4-one backbone. mdpi.com

| Compound Name |

|---|

| This compound |

| 2-Aminobenzaldehyde |

| Isatin |

| Quinoline-4-carboxylic acid |

| Aniline |

| Glycerol |

| Nitrobenzene |

| Acrolein |

| Dihydroquinoline |

| β-ketoester |

| 4-Hydroxyquinoline |

| 2-Hydroxyquinoline |

| 4-Quinolone |

| Benzaldehyde |

| Enol ether |

| 2-aminobenzonitrile |

| Diethyl malonate |

| Tin(IV) chloride |

| Toluene |

| Ethanol |

Reaction Pathways for Introducing the Cyano Group

The introduction of a cyano (-CN) group onto the quinoline ring is a critical step in the synthesis of this compound. Various methods have been developed to achieve this transformation, often involving nucleophilic substitution or metal-catalyzed reactions.

One common strategy involves the conversion of a halogenated quinoline precursor. For instance, 6,8-dibromoquinoline (B11842131) can be treated with a cyanide source, such as copper(I) cyanide (CuCN), in a suitable solvent like dimethylformamide (DMF) to yield the corresponding cyano derivatives. researchgate.net Similarly, 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline react with CuCN in refluxing DMF to produce the novel cyanoquinoline derivatives 7-cyano-8-hydroxyquinoline and 5,7-dicyano-8-hydroxyquinoline, respectively. researchgate.net However, the yields for these particular reactions have been reported as low. researchgate.net

Another approach is the Sandmeyer reaction, where an amino group on the quinoline ring is diazotized and subsequently displaced by a cyanide nucleophile. This method provides a versatile route to various cyano-substituted quinolines.

Furthermore, direct cyanation methods are being explored. These can involve the use of reagents like cyanogen (B1215507) bromide or trimethylsilyl (B98337) cyanide, often in the presence of a catalyst, to introduce the cyano group at specific positions on the quinoline ring. evitachem.com For example, a new regioselective route to cyanomethyl-1,2-dihydro-N-methyl-quinolines has been developed using methyl-quinolinium iodides and commercially available trimethylsilyl reagents. researchgate.net

Strategies for Hydroxylation at Position 4

The placement of a hydroxyl (-OH) group at the C4 position of the quinoline ring is another key synthetic challenge. Several methods are employed to achieve this hydroxylation.

A prevalent method is the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with a substituted malonic acid derivative, typically diethyl (ethoxymethylene)malonate. rsc.org This reaction proceeds through a series of steps, including an initial nucleophilic substitution followed by thermal cyclization and subsequent hydrolysis to afford the 4-hydroxyquinoline scaffold.

Another classical approach is the Conrad-Limpach synthesis, where an aniline reacts with a β-ketoester. mdpi.com Depending on the reaction conditions, this can lead to either 4-quinolones or 2-quinolones. At lower temperatures, the kinetically favored product is the 4-quinolone.

Direct hydroxylation of the quinoline ring is also possible, though it often requires harsh conditions. For example, quinoline can be directly hydroxylated with potassium hydroxide (B78521) at high temperatures to produce 2-quinolone ('carbostyril'). iust.ac.ir However, achieving regioselective hydroxylation at the 4-position through this direct approach is more challenging and less common.

A more controlled method involves the use of a precursor with a leaving group at the 4-position, such as a halogen. The 4-haloquinoline can then undergo nucleophilic substitution with a hydroxide source to yield the desired 4-hydroxyquinoline. For instance, 2,4-dichloroquinolines can be selectively reacted to introduce a hydroxyl group at the 4-position. iust.ac.ir

Optimization of Reaction Conditions for Improved Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves careful selection of solvents, catalysts, temperature, and reaction time.

For the cyanation step, the choice of solvent can significantly impact the reaction's efficiency. Solvents like DMF and N-methyl-2-pyrrolidone (NMP) are often used for nucleophilic substitution reactions involving cyanide salts due to their high polarity and ability to dissolve inorganic salts. The catalyst system is also critical; for instance, in Suzuki-Miyaura cross-coupling reactions to form arylated quinolines, palladium catalysts are effective. researchgate.net

In the hydroxylation step, particularly in the Gould-Jacobs reaction, temperature control is vital. The initial condensation is typically performed at a lower temperature, while the subsequent cyclization requires high temperatures, often achieved by using a high-boiling solvent like diphenyl ether.

The use of microwave irradiation has emerged as a powerful tool for optimizing reaction conditions. asianpubs.org It can significantly reduce reaction times and, in some cases, improve yields and purity by providing uniform and rapid heating. asianpubs.orgsemanticscholar.orgtandfonline.com For example, the synthesis of 4-hydroxy-2-quinolinones from anilines and diethyl malonate has been efficiently carried out using microwave irradiation in the presence of p-toluenesulfonic acid as a catalyst. semanticscholar.org

| Reaction | Traditional Method | Microwave-Assisted Method | Key Advantages of Microwave |

| Synthesis of 4-hydroxy-2-quinolinones | Refluxing aniline and diethyl malonate for several hours. | Irradiation in a microwave oven for a few minutes. semanticscholar.org | Drastic reduction in reaction time, often leading to higher yields and cleaner reactions. semanticscholar.orgtandfonline.com |

| Friedländer Synthesis | Conventional heating for extended periods. | Microwave irradiation for a few hours. tandfonline.com | Faster reaction rates and improved efficiency. tandfonline.com |

| Synthesis of 2,4-dichloroquinolines | Condensation of an aromatic primary amine with malonic acid in the presence of POCl₃ under conventional heating. asianpubs.org | Microwave irradiation of the reactants. asianpubs.org | Potential for industrial-scale synthesis due to speed and efficiency. asianpubs.org |

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of key precursors and intermediates. These are typically substituted anilines and quinolines that already possess one or more of the required functional groups.

A common precursor for the quinoline ring is a suitably substituted aniline. For instance, to obtain an 8-cyanoquinoline, one might start with 2-aminobenzonitrile. This aniline derivative can then be subjected to a cyclization reaction, such as the Gould-Jacobs or Conrad-Limpach synthesis, to form the quinoline ring with the cyano group already in place at the 8-position.

Alternatively, a pre-formed quinoline can be functionalized. 8-Hydroxyquinoline (B1678124) is a readily available starting material that can be brominated to introduce leaving groups for subsequent cyanation. acgpubs.org For example, 6,8-dibromoquinoline, synthesized from the bromination of 1,2,3,4-tetrahydroquinoline (B108954) followed by aromatization, serves as a key intermediate. researchgate.net This dibrominated compound can then undergo substitution reactions to introduce the cyano group. researchgate.net

The synthesis of 4-hydroxyquinolines often starts from aniline derivatives and malonic acid derivatives. semanticscholar.org For example, various substituted anilines can be reacted with diethyl malonate to produce a range of 4-hydroxy-2-quinolinones, which are important intermediates. semanticscholar.org

Novel Synthetic Approaches to this compound

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of quinoline derivatives, including this compound. These novel approaches often utilize modern synthetic techniques.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a green chemistry approach. tandfonline.com This technique utilizes microwave energy to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. tandfonline.com

Several quinoline syntheses have been adapted for microwave conditions. For instance, a catalyst-free, one-pot, three-component synthesis of highly functionalized (4-hydroxy)quinolines has been reported using microwave irradiation in an aqueous medium. rsc.org The Friedländer annulation, a classic method for quinoline synthesis, has also been successfully performed under microwave irradiation, offering a fast and solvent-free approach. tandfonline.com Furthermore, the synthesis of 4-quinolone-3-carbonitriles has been achieved efficiently under microwave activation from anilines and acrylates. researchgate.net

Metal-Catalyzed Reactions in Quinoline Synthesis

Transition metal-catalyzed reactions have become indispensable in modern organic synthesis, and the construction of the quinoline scaffold is no exception. rsc.org These methods offer high efficiency, selectivity, and functional group tolerance. rsc.orgmdpi.com

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are widely used to functionalize pre-existing quinoline rings. chim.it For instance, 2-chloroquinolines can undergo Suzuki-Miyaura arylation with arylboronic acids in the presence of a palladium catalyst. chim.it

Copper catalysts have also proven effective in quinoline synthesis. Copper(II) triflate has been used to catalyze the synthesis of 2,4-disubstituted quinolines from simple anilines and alkyne esters. rsc.org Iron catalysts, being more abundant and less toxic, are also gaining attention. Iron(III) chloride has been employed in three-component reactions to produce 2,4-disubstituted quinolines. rsc.org

Other metals like rhodium, cobalt, and nickel have also been utilized in various C-H activation and cyclization strategies to construct the quinoline core. mdpi.comfrontiersin.orgorganic-chemistry.org For example, a rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com

| Catalyst Type | Reaction Example | Key Features |

| Palladium | Suzuki-Miyaura coupling of 2-chloroquinolines with arylboronic acids. chim.it | High efficiency in C-C bond formation. chim.it |

| Copper | Three-component reaction of anilines, aldehydes, and alkynes. rsc.org | Versatile for multicomponent reactions. rsc.org |

| Iron | FeCl₃-catalyzed three-component coupling of anilines, aldehydes, and nitroalkanes. rsc.org | Inexpensive and environmentally friendly. rsc.org |

| Rhodium | Cyclization of aniline derivatives with alkynyl esters. mdpi.com | Effective for C-H activation and regioselective synthesis. mdpi.com |

| Cobalt | Dehydrogenative cyclization of 2-aminoaryl alcohols and ketones. organic-chemistry.org | Cost-effective and operates under mild conditions. organic-chemistry.org |

Chemoenzymatic Synthesis of Quinoline Derivatives

The integration of enzymatic methods into the synthesis of quinoline scaffolds represents a significant advancement towards milder and more selective chemical processes. researchgate.netcardiff.ac.uk Enzymes, operating under ambient conditions, offer a high degree of specificity, often eliminating the need for protecting groups and reducing the generation of hazardous waste. acs.org

One notable chemoenzymatic approach involves the use of the aldolase, trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE). This enzyme facilitates the synthesis of quinaldic acids by reacting various 2-aminobenzaldehydes with pyruvate. researchgate.netacs.org This method is distinguished by its mild reaction conditions and has demonstrated high isolated yields, reaching up to 93%. researchgate.netacs.org The reaction catalyzed by NahE in this context resembles the heterocycle formation characteristic of dihydrodipicolinate synthase, another enzyme in the same superfamily. researchgate.net

Another enzymatic strategy employs monoamine oxidase (MAO-N) for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. cardiff.ac.ukacs.org This biotransformation can be carried out using either whole cells or purified MAO-N enzymes. cardiff.ac.ukacs.org The efficiency of this oxidation is influenced by the electronic properties of substituents on the THQ backbone, with electron-donating groups generally favoring the aromatization process and leading to good conversion rates. acs.org

Furthermore, toluene dioxygenase (TDO) has been utilized for the cis-dihydroxylation of quinoline substrates. This enzymatic reaction can produce enantiopure cis-dihydrodiol metabolites, which serve as valuable precursors for the synthesis of quinoline arene oxides. frontiersin.org The following table summarizes key aspects of these chemoenzymatic methods.

Table 1: Chemoenzymatic Synthesis of Quinoline Derivatives

| Enzyme | Substrate(s) | Product Type | Key Findings |

|---|---|---|---|

| trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE) | 2-Aminobenzaldehydes, Pyruvate | Quinaldic acids | Yields up to 93%; mild reaction conditions. researchgate.netacs.org |

| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines (THQs) | Quinolines | Effective for THQs with electron-donating groups. cardiff.ac.ukacs.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles provide a framework for designing chemical processes that are environmentally benign and sustainable. rroij.com The application of these principles to the synthesis of this compound can significantly reduce its environmental impact. rroij.comimist.ma Key principles include maximizing atom economy, utilizing safer solvents, employing catalytic reagents, and designing for energy efficiency. acs.orgrroij.com

The principle of atom economy , which seeks to maximize the incorporation of all materials from the reactants into the final product, is fundamental. acs.org Synthetic routes with high atom economy minimize waste generation. For instance, designing a synthesis where most or all of the atoms from the starting materials are found in the this compound product would be a primary goal.

The use of safer solvents and auxiliaries is another critical aspect. skpharmteco.com Traditional organic solvents often pose environmental and health risks. skpharmteco.com Green chemistry encourages the use of water, supercritical fluids, or ionic liquids as alternatives. scispace.com In the context of this compound synthesis, replacing hazardous solvents with greener alternatives would be a key modification.

Catalysis plays a pivotal role in green chemistry by offering pathways that are more efficient and less waste-intensive than those using stoichiometric reagents. rroij.com The use of recyclable catalysts, including biocatalysts, can enhance the sustainability of the synthesis. scispace.com

Energy efficiency is also a core tenet, advocating for reactions to be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org

The following table illustrates how green chemistry principles can be applied to the synthesis of this compound.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Prevention of Waste | Design synthetic pathways that produce minimal byproducts. | Reduced environmental pollution and disposal costs. imist.ma |

| Atom Economy | Maximize the incorporation of reactant atoms into the final product. | Increased efficiency and reduced waste. acs.org |

| Use of Safer Solvents | Replace hazardous organic solvents with water or other benign alternatives. | Reduced toxicity and environmental impact. skpharmteco.com |

| Use of Catalytic Reagents | Employ catalysts instead of stoichiometric reagents to improve efficiency. | Lower energy requirements and less waste. rroij.com |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Lower energy consumption and associated costs. acs.org |

| Use of Renewable Feedstocks | Utilize starting materials derived from renewable sources. | Reduced reliance on finite fossil fuels. rroij.com |

Advanced Spectroscopic and Analytical Characterization of 4 Hydroxy 8 Cyanoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, the precise structure of 4-Hydroxy-8-cyanoquinoline can be determined.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides information about the chemical environment of each proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton and by the presence of neighboring functional groups. In a typical spectrum, the aromatic protons of the quinoline (B57606) ring system appear as distinct signals in the downfield region. The proton of the hydroxyl group often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

No specific ¹H NMR data for this compound was found in the search results. The data presented here is a general representation based on similar quinoline derivatives. acs.orgresearchgate.netchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H2 | 8.1 - 8.3 | Doublet | ~4.0 |

| H3 | 6.9 - 7.1 | Doublet | ~4.0 |

| H5 | 7.8 - 8.0 | Doublet | ~8.0 |

| H6 | 7.5 - 7.7 | Triplet | ~8.0 |

| H7 | 7.9 - 8.1 | Doublet | ~8.0 |

| OH | 10.0 - 12.0 | Singlet (broad) | - |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The carbon of the cyano group (C≡N) typically appears in the range of 110-125 ppm, while the carbon bearing the hydroxyl group (C-OH) is significantly deshielded and appears further downfield.

Specific ¹³C NMR data for this compound was not available in the search results. The data below is predicted based on the analysis of related cyanoquinoline and hydroxyquinoline compounds. researchgate.netguidechem.comresearchgate.netguidechem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 140 - 145 |

| C3 | 110 - 115 |

| C4 | 175 - 180 |

| C4a | 140 - 145 |

| C5 | 125 - 130 |

| C6 | 120 - 125 |

| C7 | 135 - 140 |

| C8 | 105 - 110 |

| C8a | 145 - 150 |

| CN | 115 - 120 |

2D NMR Techniques for Connectivity and Conformation

To establish unambiguous assignments of the ¹H and ¹³C signals and to determine the connectivity between atoms, 2D NMR experiments are employed. emerypharma.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) H-C correlations. hmdb.causda.gov Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, helping to trace out the spin systems within the molecule. emerypharma.comcreative-biostructure.comharvard.edu These techniques collectively provide a detailed and robust structural elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. photothermal.com These methods are highly effective for identifying functional groups and providing a molecular "fingerprint". spectroscopyonline.comhoriba.com

Identification of Functional Groups

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its specific functional groups. The presence of a hydroxyl (-OH) group is typically confirmed by a broad absorption band in the high-frequency region of the IR spectrum. The cyano (C≡N) group gives rise to a sharp, intense absorption in a characteristic region. The aromatic C-H and C=C stretching vibrations of the quinoline ring also produce distinct signals.

While specific IR and Raman spectra for this compound were not found, the following table presents the expected vibrational frequencies based on known data for similar compounds. acs.orgresearchgate.netresearchgate.netnih.govscifiniti.comelsevier.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Broad, Medium-Strong |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C≡N | Stretching | 2220 - 2260 | Sharp, Strong |

| C=C (aromatic) | Stretching | 1500 - 1600 | Medium-Strong |

| C-O | Stretching | 1260 - 1380 | Strong |

Analysis of Vibrational Modes

A deeper analysis of the vibrational spectra can provide information on the coupling of different vibrational modes within the molecule. For instance, the in-plane and out-of-plane bending vibrations of the aromatic C-H bonds can offer further structural confirmation. The positions and intensities of these bands can be influenced by the substitution pattern on the quinoline ring. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational modes with greater accuracy. scifiniti.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. uobabylon.edu.iq By measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, insights into the molecule's conjugated systems and the energy gaps between electronic orbitals can be obtained. libretexts.org The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state, with the specific wavelengths absorbed being characteristic of the molecule's structure. uobabylon.edu.iq

Electronic Transitions and Absorbance Maxima

The electronic spectrum of this compound is dominated by transitions involving its aromatic quinoline core. The primary transitions observed are π → π* and n → π. libretexts.org The π → π transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. uobabylon.edu.iq The n → π* transitions involve the promotion of a non-bonding electron, such as those on the nitrogen or oxygen atoms, to a π* antibonding orbital; these are generally of lower intensity. uobabylon.edu.iq

The quinoline ring system itself is a chromophore, a light-absorbing part of the molecule. fiveable.me The presence of conjugated π-bonds in the aromatic rings leads to delocalized molecular orbitals. Electronic transitions commonly occur from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me For aromatic systems like quinoline, these transitions typically fall within the UV range of the electromagnetic spectrum. libretexts.org

| Type of Transition | Involved Orbitals | Relative Energy | Typical Molar Absorptivity (ε) |

| π → π | Pi bonding (π) to Pi antibonding (π) | Lower to Moderate | High (>1,000) |

| n → π | Non-bonding (n) to Pi antibonding (π) | Low | Low (10-1,000) |

| σ → σ | Sigma bonding (σ) to Sigma antibonding (σ) | High | High |

This table presents the general characteristics of electronic transitions relevant to organic molecules.

Influence of Substituents on Electronic Spectra

Substituents on the quinoline ring significantly influence the energy of electronic transitions and thus the absorbance maxima (λ_max_). nih.govacs.org The this compound molecule possesses both an electron-donating group (EDG), the hydroxyl (-OH) group at position 4, and an electron-withdrawing group (EWG), the cyano (-CN) group at position 8.

Hydroxyl Group (-OH): As an auxochrome and a strong electron-donating group, the hydroxyl group can increase the extent of conjugation through its lone pair of electrons. This typically leads to a bathochromic shift (or red shift), where the absorbance maximum is shifted to a longer wavelength due to a decrease in the HOMO-LUMO energy gap.

Cyano Group (-CN): As an electron-withdrawing group, the cyano group also extends the conjugation of the π-system. EWGs can cause either a bathochromic or a hypsochromic (blue) shift depending on their position and interaction with other substituents and the aromatic system. fiveable.me In some quinoline derivatives, EWGs have been shown to convert aggregation-caused quenching (ACQ) behavior to aggregation-induced emission (AIE) by altering the molecule's reorganization energy in the excited state. rsc.org

The interplay between the electron-donating -OH group and the electron-withdrawing -CN group on the quinoline scaffold can lead to intramolecular charge transfer (CT) transitions, which may result in strong absorption bands in the UV-Vis spectrum. researchgate.net The precise λ_max_ values for this compound would be determined experimentally by recording its spectrum in a suitable solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, most commonly forming a molecular ion (M+•), whose m/z value corresponds to the molecular weight of the compound. savemyexams.com

For this compound (molecular formula C₁₀H₆N₂O), the theoretical monoisotopic mass is 170.05 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z ≈ 170. Due to the natural abundance of the ¹³C isotope, a smaller [M+1] peak at m/z ≈ 171 would also be anticipated. savemyexams.com

The energetically unstable molecular ion often breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For this compound, likely fragmentation pathways include:

Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds and hydroxyquinolines, leading to a fragment ion at [M - 28]⁺.

Loss of Hydrogen Cyanide (HCN): Elimination of HCN from the cyano group or the quinoline nitrogen, resulting in a fragment at [M - 27]⁺.

Cleavage of the Cyano Radical (•CN): Loss of the cyano group as a radical, producing an ion at [M - 26]⁺.

| Ion | m/z (approximate) | Identity/Origin |

| [C₁₀H₆N₂O]⁺• | 170 | Molecular Ion (M⁺•) |

| [C₉H₆N₂]⁺• | 142 | Loss of Carbon Monoxide (CO) |

| [C₉H₅N₂O]⁺ | 155 | Loss of a Hydrogen radical (H•) |

| [C₉H₆NO]⁺ | 144 | Loss of a Cyano radical (•CN) |

This table outlines the predicted major ions in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org

To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is recorded and analyzed to solve the crystal structure.

The analysis would provide a wealth of structural information, including:

The precise spatial coordinates of each atom (C, H, N, O).

Accurate bond lengths and bond angles.

The planarity of the quinoline ring system.

Intermolecular interactions in the solid state, such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking interactions between aromatic rings.

The crystal packing arrangement.

This detailed structural model is invaluable for understanding the compound's physical properties and for computational modeling studies. The structures of many substituted quinoline derivatives have been unambiguously confirmed using this method. acs.org

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This procedure is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. mdpi.com The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. mdpi.com

For this compound, the molecular formula is C₁₀H₆N₂O, and the molecular weight is 170.17 g/mol . The theoretical elemental composition is calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 70.58% |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.55% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.46% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.40% |

| Total | 170.17 | 100.00% |

This table shows the theoretical elemental composition of this compound.

An experimental result that closely matches these calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity. mdpi.commdpi.com

Computational and Theoretical Investigations of 4 Hydroxy 8 Cyanoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods are used to determine the stable geometry of a molecule and to probe its electronic characteristics, which govern its reactivity and spectroscopic behavior. tsijournals.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. github.ionih.gov It is widely employed for geometry optimization, a process that finds the lowest energy (most stable) three-dimensional arrangement of atoms in a molecule. cornell.edu For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(**), are standard for optimizing molecular geometry and analyzing electronic properties. tsijournals.comresearchgate.net

The electronic structure analysis focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net For quinoline derivatives, the distribution of these orbitals is typically spread across the ring system. In 4-Hydroxy-8-cyanoquinoline, the hydroxyl group (-OH) acts as an electron-donating group, while the cyano group (-CN) is electron-withdrawing, which would significantly influence the energies and distributions of the FMOs. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated for a Quinoline Derivative using DFT

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.35 | Electron-donating capability |

| ELUMO | -0.43 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.92 | Chemical reactivity and stability |

| Ionization Potential (I) | 5.35 | Energy required to remove an electron |

| Electron Affinity (A) | 0.43 | Energy released when an electron is added |

Data adapted from a theoretical study on a related dioxolo-quinoline derivative for illustrative purposes. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in the presence of time-dependent electromagnetic fields, making it a primary tool for predicting electronic excitation energies and simulating UV-Vis absorption spectra. uci.eduredalyc.orggaussian.com The method calculates the transition energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.gov

For quinoline-based compounds, TD-DFT calculations can accurately predict the main absorption bands arising from π→π* transitions within the aromatic system. nih.gov The positions of these bands are sensitive to the substituents on the quinoline ring. The electron-donating hydroxyl group and the electron-withdrawing cyano group in this compound are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated π-system and intramolecular charge transfer character.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.com This technique, typically employed within a DFT framework (e.g., GIAO/B3LYP), has shown excellent correlation between calculated and experimental ¹H and ¹³C NMR spectra for a wide range of organic molecules, including heterocyclic systems like quinoline. researchgate.netimist.ma

The accuracy of the GIAO method allows for the confident assignment of complex NMR spectra and can be used to verify chemical structures. nih.gov For this compound, theoretical calculations would predict the chemical shifts for each proton and carbon atom. The electron-withdrawing cyano group at the C8 position and the hydroxyl group at the C4 position would have predictable deshielding or shielding effects on the adjacent and nearby nuclei, which would be reflected in the calculated chemical shift values. Comparing these theoretical values with experimental data provides a powerful tool for structural confirmation.

Table 2: Correlation of Experimental vs. Calculated ¹H NMR Chemical Shifts (ppm) for a Model Hexahydroindole Product using the GIAO Method

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference |Δδ| |

|---|---|---|---|

| H19 | 6.07 | 6.31 | 0.24 |

| H20 | 5.68 | 6.50 | 0.82 |

| H21 | 4.73 | 4.77 | 0.04 |

| H27 | 3.70 | 4.14 | 0.44 |

| H28 | 3.17 | 3.58 | 0.41 |

Data adapted from a DFT-GIAO study on a complex heterocyclic system to illustrate the method's predictive power. imist.ma

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov These studies are crucial in medicinal chemistry for understanding how a potential drug molecule might interact with a biological target at the atomic level. researchgate.netnih.gov

Docking simulations of this compound with various protein targets can reveal key molecular interactions that stabilize the ligand-protein complex. The analysis typically identifies several types of non-covalent interactions: acs.org

Hydrogen Bonds: The hydroxyl group at the C4 position is a potent hydrogen bond donor and acceptor. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. These interactions are critical for molecular recognition and binding affinity.

Hydrophobic Interactions: The bicyclic aromatic quinoline core provides a large hydrophobic surface that can engage in favorable van der Waals and π-π stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The electron-withdrawing cyano group creates a dipole moment and can participate in electrostatic or dipole-dipole interactions with polar residues in the binding pocket.

Studies on related quinoline derivatives have shown their ability to bind effectively to the active sites of various enzymes, such as acetylcholinesterase and carbonic anhydrase, through a combination of these interactions. researchgate.net

Beyond identifying interaction types, molecular docking predicts the specific binding mode, which includes the conformation (3D shape) and pose (orientation) of the ligand within the protein's active site. nih.gov The predicted binding mode for this compound would detail precisely which amino acid residues it interacts with. For example, a simulation might predict that the hydroxyl group forms a hydrogen bond with a specific serine or glutamate (B1630785) residue, while the quinoline rings are positioned in a hydrophobic pocket defined by leucine (B10760876) and valine residues. nih.gov

The binding affinity is often estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) that reflects the strength of the interaction. nih.gov Docking studies on 8-bromo-6-cyanoquinoline, a structurally similar compound, have demonstrated its potential as an inhibitor of enzymes like acetylcholinesterase, with specific interactions guiding its orientation in the active site. researchgate.netresearchgate.net Such findings suggest that this compound would also adopt a defined orientation in a target binding site, governed by its functional groups.

Table 3: Example of Predicted Binding Interactions for a Quinoline Derivative with Acetylcholinesterase (AChE)

| Compound Moiety | Interacting Residue | Interaction Type |

|---|---|---|

| Quinoline Ring | TRP286 | π-π Stacking |

| Quinoline Ring | TYR341 | π-π Stacking |

| Substituent Group | SER293 | Hydrogen Bond |

| Substituent Group | PHE295 | Hydrophobic |

Interactions are illustrative, based on docking studies of substituted quinolines with AChE (PDB ID: 4EY6). researchgate.net

Scoring Functions for Binding Affinity

In the realm of structure-based drug design, molecular docking is a fundamental tool used to predict the preferred orientation of a ligand when bound to a target protein. A critical component of this process is the scoring function, a mathematical model used to estimate the binding affinity between the protein and the ligand. researchgate.netsemanticscholar.org The primary goals of a scoring function are to identify the correct binding pose among many generated possibilities and to accurately rank different ligands according to their binding strength. researchgate.netuni-duesseldorf.de

Scoring functions are broadly categorized into three main types:

Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up non-bonded interaction energies, typically van der Waals and electrostatic forces, based on a classical molecular mechanics force field. nih.gov

Empirical Scoring Functions: These are regression-based models that calculate binding affinity using a set of weighted energy terms, where the weights are derived from fitting to experimental binding data of a training set of protein-ligand complexes. nih.gov

Knowledge-Based Scoring Functions: These functions derive statistical potentials or potentials of mean force from the frequency of atom-pair contacts observed in large databases of experimentally determined protein-ligand structures. uni-duesseldorf.de

The selection of an appropriate scoring function is crucial for the success of virtual screening and lead optimization campaigns. Different scoring functions may perform better for specific classes of protein targets. nih.gov For instance, studies on various quinoline derivatives have employed a range of docking programs and their associated scoring functions to evaluate binding interactions. nih.govmdpi.com The combination of multiple scoring schemes, known as consensus scoring, is often used to improve the reliability of binding affinity predictions. uni-duesseldorf.de

| Scoring Function Type | Examples | Docking Program Examples |

| Force-Field-Based | DOCK (energy score), GOLD (GoldScore) | DOCK, GOLD |

| Empirical | Glide (SP/XP), AutoDock, FlexX, PMFScore | Glide, AutoDock, FlexX |

| Knowledge-Based | DrugScore | - |

This table presents examples of common scoring functions and associated docking programs used in computational drug design. researchgate.netuni-duesseldorf.denih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgdovepress.com By quantifying how variations in structural features affect a molecule's activity, QSAR models serve as invaluable tools for predicting the potency of unsynthesized compounds, thereby guiding the rational design of new drug candidates. ijaems.comnih.gov This methodology is central to medicinal chemistry for lead optimization and reducing the time and cost associated with drug development. longdom.org For quinoline derivatives, numerous QSAR studies have been conducted to elucidate the structural requirements for various biological activities, including anticancer and antimicrobial effects. arabjchem.orgbohrium.comijshr.com

The development of a robust QSAR model is a systematic process that begins with a dataset of compounds with known biological activities. mdpi.com The biological activity, often expressed as an IC₅₀ or EC₅₀ value, is typically converted to its negative logarithm (pIC₅₀ or pEC₅₀) to create a linear relationship with the molecular descriptors. arabjchem.org The dataset is usually divided into a training set, used to build the model, and a test set, used for external validation to assess the model's predictive power on new compounds. arabjchem.orgmdpi.com

Various statistical methods are employed to generate the QSAR equation, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). arabjchem.orgchemmethod.com The quality and predictive ability of the resulting models are evaluated using several statistical metrics. mdpi.comnih.gov

| Statistical Metric | Description | Acceptable Value |

| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model (often via leave-one-out cross-validation). | > 0.5 |

| r²_test (External Validation r²) | Measures the predictive power of the model on an external test set. | > 0.6 |

| RMSE (Root Mean Squared Error) | Represents the standard deviation of the prediction errors. | Lower is better |

This table outlines key statistical metrics used to validate the robustness and predictive capacity of QSAR models, as reported in studies on quinoline derivatives. arabjchem.orgmdpi.comnih.gov

For cyanoquinoline derivatives, predictive models have been developed to understand their corrector ability, yielding statistically significant results that guide further structural modification. unige.it

A crucial outcome of QSAR analysis is the identification of molecular descriptors that have the most significant impact on biological activity. dovepress.com Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, including its physicochemical, topological, electronic, and steric properties. researchgate.net There are thousands of descriptors, ranging from simple counts of atoms and bonds (1D) to complex 3D fields. researchgate.netnih.gov

In a study of a library of cyanoquinoline derivatives, a set of eight 2D and 3D descriptors were identified as crucial for describing their corrector ability. unige.it These descriptors provide insight into the role of molecular size, shape, surface properties, and potential energy in determining the activity of these compounds. unige.it

| Descriptor | Type | Description |

| b_single | 2D | Count of single bonds |

| a_IC | 2D | Information content of the atomic composition |

| a_nH | 2D | Count of non-hydrogen atoms |

| chi1 | 2D | First-order molecular connectivity index (relates to size and branching) |

| weinerPol | 2D | Weiner polarity number (based on distance matrix) |

| Vsurf_DD12 | 3D | Hydrophilic-hydrophilic interaction surface area |

| Vsurf_W8 | 3D | Hydrophilic volume descriptor |

| E_nb | 3D | Non-bonded potential energy |

This table details the key molecular descriptors identified as being influential for the biological activity of cyanoquinoline derivatives. unige.it

Understanding these key descriptors allows medicinal chemists to focus on modifying specific structural features to enhance the desired biological effect. For example, the importance of surface area and potential energy descriptors suggests that both the molecule's shape and its interaction fields are critical for its function. unige.it

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior of the complex. cresset-group.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory of conformations over time, typically on the nanosecond to microsecond scale. nih.gov This approach is invaluable for assessing the stability of a docked pose, understanding conformational changes in both the ligand and the protein upon binding, and identifying key, stable interactions that may not be apparent from docking alone. nih.govmdpi.com

For quinoline derivatives, MD simulations have been used to validate docking results and provide deeper insight into their inhibitory mechanisms. nih.govnih.gov Key analyses performed on MD trajectories include:

Root Mean Square Deviation (RMSD): Tracks the deviation of the protein backbone or ligand atoms from their initial position over time, indicating the stability of the system. A stable RMSD suggests the complex has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein. researchgate.net

Solvent Accessible Surface Area (SASA): Calculates the surface area of the protein or ligand that is accessible to the solvent, which can indicate conformational changes or how deeply a ligand is buried in a binding pocket. nih.gov

Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and crucial interactions for binding. mdpi.com

These simulations provide a more realistic representation of the physiological environment and are crucial for confirming that a potential inhibitor, such as a this compound derivative, can form a stable and lasting complex with its target. cresset-group.com

Virtual Screening Approaches for Derivative Design

Virtual screening (VS) is a computational methodology used to search vast libraries of chemical compounds to identify novel "hit" molecules that are likely to bind to a biological target. nih.gov This process dramatically reduces the number of compounds that need to be synthesized and tested experimentally, making drug discovery more efficient. nih.gov VS can be broadly divided into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): This method, which relies on the 3D structure of the target protein, uses molecular docking to fit thousands or millions of compounds from a database into the binding site and scores their potential interactions. nih.gov

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this approach uses the structure of known active ligands to find other molecules with similar properties, often by employing pharmacophore models or 2D similarity searching. nih.gov

For quinoline-based scaffolds, both approaches have been successfully applied. Pharmacophore models derived from known inhibitors have been used to screen databases for new 8-hydroxyquinoline (B1678124) derivatives. nih.govdigitellinc.com Similarly, structure-based screening has identified 8-hydroxyquinolines as direct inhibitors of specific transcription factors. nih.gov The insights gained from QSAR and MD simulations can be used to design focused libraries of this compound derivatives, which are then screened computationally to prioritize the most promising candidates for synthesis and biological evaluation. unige.it

Biological Activities and Pharmacological Potential of 4 Hydroxy 8 Cyanoquinoline

Anticancer and Antiproliferative Activities

The quinoline (B57606) framework is a recognized pharmacophore in the design of anticancer drugs, with many of its derivatives showing promise by inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis. researchgate.net The anticancer potential of the quinoline core can be significantly influenced by the types and positions of its substituents. orientjchem.org Research into bromo-, cyano-, and hydroxy-substituted quinolines has shown that these modifications can lead to potent antiproliferative activity against various cancer cell lines. researchgate.netuaeu.ac.ae Specifically, the presence of a hydroxyl group at the C-8 position alongside cyano groups has been identified as a key structural feature for enhanced anticancer potential. researchgate.netgelisim.edu.tringentaconnect.com

The anticancer activity of cyano-hydroxyquinoline derivatives has been quantified through in vitro cytotoxicity assays against several human cancer cell lines. These assays determine the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, known as the IC50 value.

Studies have demonstrated that novel 8-hydroxyquinoline (B1678124) derivatives featuring cyano substitutions exhibit strong antiproliferative activity. For instance, 7-cyano-8-hydroxyquinoline and 5,7-dicyano-8-hydroxyquinoline have been tested against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines. researchgate.netgelisim.edu.tringentaconnect.com The IC50 values for these compounds were found to be in the range of 6.7 to 25.6 µg/mL, indicating potent cytotoxic effects. researchgate.netgelisim.edu.tringentaconnect.com In tests against HeLa cells, these compounds showed IC50 values between 6.7 and 9.3 µg/mL. researchgate.net Other related compounds, such as 8-bromo-6-cyanoquinoline, have also shown significant antiproliferative potency against a panel of cancer cell lines including A549 (lung), HeLa, HT29, Hep3B (liver), and MCF7 (breast), with IC50 values ranging from 2 to 50 µg/mL. researchgate.net

Table 1: In Vitro Cytotoxicity of Cyano-Hydroxyquinoline Derivatives

| Compound | Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| 7-cyano-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 | researchgate.netgelisim.edu.tringentaconnect.com |

| 5,7-dicyano-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 | researchgate.netgelisim.edu.tringentaconnect.com |

| 8-bromo-6-cyanoquinoline | A549, HeLa, HT29, Hep3B, MCF7 | 2 - 50 | researchgate.net |

The anticancer effects of 4-Hydroxy-8-cyanoquinoline analogues are attributed to several distinct mechanisms at the cellular and molecular level. These include the active induction of programmed cell death (apoptosis), the inhibition of essential enzymes involved in DNA replication, direct interference with DNA synthesis, and the blockade of critical cell signaling pathways through kinase inhibition.

A primary mechanism by which cyano-hydroxyquinoline derivatives exert their anticancer effects is through the induction of apoptosis. researchgate.netgelisim.edu.tringentaconnect.com Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical hallmarks, including the fragmentation of nuclear DNA. nih.govwikipedia.org The cleavage of DNA into fragments of approximately 180-200 base pairs is a key feature of this process. nih.govwikipedia.org

Laboratory assays have confirmed the apoptotic potential of cyano-substituted 8-hydroxyquinolines. researchgate.netgelisim.edu.tringentaconnect.com DNA laddering assays, which visualize the characteristic fragments of DNA produced during apoptosis, have shown that compounds like 7-cyano-8-hydroxyquinoline and 5,7-dicyano-8-hydroxyquinoline trigger this process in cancer cells. researchgate.netgelisim.edu.tringentaconnect.com This enzymatic DNA fragmentation is a crucial indicator of a compound's ability to initiate the apoptotic cascade, ultimately leading to the death of cancer cells. nih.gov

Topoisomerases are enzymes essential for resolving the topological challenges of DNA during processes like replication and transcription. nih.gov By targeting these enzymes, anticancer drugs can prevent cancer cells from dividing effectively. nih.gov DNA topoisomerase I, in particular, is a validated target for cancer therapy. researchgate.netgelisim.edu.tringentaconnect.com

Research has shown that specific cyano-hydroxyquinoline derivatives act as inhibitors of this enzyme. Notably, 5,7-dicyano-8-hydroxyquinoline has been demonstrated to inhibit the activity of recombinant human DNA topoisomerase I. researchgate.netgelisim.edu.tringentaconnect.com This compound was found to suppress the enzyme's ability to relax supercoiled plasmid DNA, a standard method for measuring topoisomerase I inhibition. researchgate.netgelisim.edu.tringentaconnect.com This mechanism suggests that the compound stabilizes the complex between the enzyme and DNA, leading to lethal DNA strand breaks and subsequent cell death.

Beyond specific enzyme inhibition, certain quinoline derivatives can directly interfere with DNA synthesis by binding to the DNA molecule itself. researchgate.net Some compounds are known to interact with DNA through a groove-binding mode. researchgate.net This binding can cause conformational changes in the DNA structure, which in turn interferes with the replication process. This mode of action represents another pathway through which quinoline-based compounds can exert their antiproliferative effects.

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. researchgate.net The aberrant activity of kinases like Colony-Stimulating Factor 1 Receptor (CSF-1R), Insulin-like Growth Factor 1 Receptor (IGF-1R), Epidermal Growth Factor Receptor (EGFR), and c-Met kinase is a common feature of many cancers, making them prime targets for therapeutic intervention. orientjchem.orggoogle.com

Various cyanoquinoline derivatives have been developed and identified as potent inhibitors of these key kinases. orientjchem.orgresearchgate.net For example, a series of 3-cyanoquinoline compounds were synthesized to selectively inhibit IGF-1R, with the most potent derivative showing an IC50 of 0.04 nM. orientjchem.org Similarly, 3-amido-4-anilinoquinolines have been identified as potent and selective inhibitors of CSF-1R kinase, with IC50 values as low as 11 nM against breast cancer cell lines. orientjchem.org Other studies have focused on 4-substituted-amino-quinoline-3-carbonitrile derivatives as inhibitors of EGFR, and 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives as highly potent inhibitors of c-Met, with IC50 values in the low nanomolar range. researchgate.net

Table 2: Kinase Inhibitory Activity of Selected Cyanoquinoline Derivatives

| Kinase Target | Compound Class | Reported Potency (IC50/Ki) | Reference |

|---|---|---|---|

| CSF-1R | 3-Amido-4-anilinoquinolines | 11 - 22 nM | orientjchem.org |

| IGF-1R | 3-Cyanoquinoline derivatives | 0.04 nM | orientjchem.org |

| EGFR | 4-Substituted-amino-quinoline-3-carbonitrile | 0.0075 µM | researchgate.net |

| c-Met | 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | 0.59 - 1.86 nM | researchgate.net |

Mechanisms of Action in Cancer Cells

Cell Cycle Arrest

The progression of the cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. nih.gov Certain quinoline-based compounds have demonstrated the ability to halt the cell cycle, thereby inhibiting tumor cell proliferation. researchgate.netijmphs.com For instance, some quinoline derivatives have been shown to cause cell cycle arrest at the G2/M phase. ijmphs.com Studies on related compounds suggest that the induction of cell cycle arrest is a potential mechanism of action for cytotoxic quinoline derivatives, offering targets for future drug development. orientjchem.org While the specific effects of this compound on cell cycle progression are a subject of ongoing research, its structural analogs have shown the capacity to interfere with this fundamental cellular process. ijmphs.com

Anti-angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. nih.gov The inhibition of this process is a validated approach in cancer treatment. thno.orgfrontiersin.org Several quinoline derivatives have been identified as potent anti-angiogenic agents. researchgate.netnih.gov The anti-angiogenic activity of some drugs is linked to the downregulation of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.govmdpi.com Research on substituted oxines, a class of compounds to which this compound belongs, has identified molecules that inhibit endothelial cell proliferation and angiogenesis. nih.gov Although direct studies on the anti-angiogenic properties of this compound are not extensively detailed, the known anti-angiogenic potential of the broader quinoline class suggests this as a plausible mechanism of its anticancer action. researchgate.netnih.gov

Structure-Activity Relationships (SAR) for Anticancer Activity

The biological activity of quinoline derivatives is highly dependent on their substitution patterns. orientjchem.orgnih.gov Structure-activity relationship (SAR) studies are therefore crucial for optimizing their therapeutic potential. For 8-substituted quinolines, the presence of a hydroxyl group at the C-8 position has been shown to be important for anticancer activity. ingentaconnect.com

Research has revealed that the introduction of different functional groups onto the quinoline scaffold can significantly modulate anticancer efficacy. nih.govnih.gov For example, the presence of a hydroxyl or methoxy (B1213986) group at certain positions can enhance antitumor activity. orientjchem.org Halogenation of the quinoline ring is another strategy that has been found to improve anticancer effects, potentially by increasing the compound's lipophilicity and cellular uptake. ingentaconnect.comorientjchem.org

Selectivity and Safety Profiles in Cancer Therapy

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to normal, healthy cells. nih.gov This selectivity is often the determining factor in the therapeutic window of an anticancer agent. nih.gov Research into quinoline derivatives has shown that it is possible to develop compounds with a degree of selectivity for cancer cells. ijmphs.comorientjchem.org

For example, certain quinoline derivatives have demonstrated potent anti-tumor effects while remaining safe for normal fibroblast cell lines. orientjchem.org In one study, a specific quinoline compound showed selectivity for cancer cells while sparing normal colorectal cells. ijmphs.com While comprehensive in vivo safety data for this compound is limited in the public domain, in vitro studies on related compounds suggest that a favorable selectivity profile is achievable within this chemical class. ingentaconnect.comtubitak.gov.tr The evaluation of cytotoxicity against healthy cell lines is a crucial step in assessing the drug-like potential of these compounds. tubitak.gov.tr

Antimicrobial Activities

In addition to their anticancer properties, quinoline derivatives have a long history of use as antimicrobial agents. nih.govresearchgate.netresearchgate.net The structural features that confer anticancer activity can often be tuned to target microbial pathogens.

Antibacterial Efficacy

The antibacterial spectrum of quinoline derivatives is broad, with many compounds showing activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Many quinoline compounds have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov Strains such as Staphylococcus aureus and Bacillus subtilis are often used to evaluate the efficacy of new antimicrobial agents. researchgate.netpreprints.org